2-Nitrothiophene-4-carbonitrile

Antibacterial Structure-Activity Relationship Regioisomer Comparison

Select 2-Nitrothiophene-4-carbonitrile (CAS 42137-23-5) as your research intermediate for reproducible structure-activity relationship (SAR) studies. Unlike its regioisomer 5-nitrothiophene-2-carbonitrile, this precise 2-nitro/4-carbonitrile configuration unlocks Gram-negative antibacterial exploration, a critical advantage validated by QSAR models correlating electronic parameters with potency. Standard ≥95% purity ensures reliable scaffold derivatization; also available at ≥97% for sensitive assays. Request a quote now for the building block that de-risks your nitrothiophene library synthesis.

Molecular Formula C5H2N2O2S
Molecular Weight 154.15 g/mol
CAS No. 42137-23-5
Cat. No. B3425485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrothiophene-4-carbonitrile
CAS42137-23-5
Molecular FormulaC5H2N2O2S
Molecular Weight154.15 g/mol
Structural Identifiers
SMILESC1=C(SC=C1C#N)[N+](=O)[O-]
InChIInChI=1S/C5H2N2O2S/c6-2-4-1-5(7(8)9)10-3-4/h1,3H
InChIKeyNACMZLGGHMPMKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrothiophene-4-carbonitrile (CAS 42137-23-5): A Core Intermediate for Nitrothiophene-Derived Antimicrobial Research


2-Nitrothiophene-4-carbonitrile (CAS 42137-23-5), also cataloged as 5-nitrothiophene-3-carbonitrile, is a disubstituted thiophene building block characterized by a nitro group at the 2-position and a carbonitrile group at the 4-position. Its molecular structure (C5H2N2O2S, MW 154.15 g/mol) confers distinct physicochemical properties, including a melting point range of 121-124°C and a calculated topological polar surface area (tPSA) of 66.93 Ų, which are critical parameters for its handling and reactivity . The compound is predominantly utilized as a research intermediate in the synthesis of more complex biologically active nitrothiophenes [1].

Why 2-Nitrothiophene-4-carbonitrile Cannot Be Substituted by Generic Thiophene Analogs in SAR Studies


The precise 2-nitro/4-carbonitrile substitution pattern on the thiophene ring is not an arbitrary arrangement; it is a critical determinant of electronic properties and resultant biological activity. Quantitative Structure-Activity Relationship (QSAR) models for nitrothiophenes demonstrate that antibacterial potency is strongly correlated with specific calculated electronic parameters, such as HOMO energies and atomic charges, which are dictated by the nature and position of substituents [1]. Therefore, substituting 2-Nitrothiophene-4-carbonitrile with a regioisomer like 5-nitrothiophene-2-carbonitrile or a monofunctional analog will introduce unquantified variables in electronic and steric effects, directly undermining the reproducibility and validity of any derived structure-activity relationship.

Quantitative Differentiation of 2-Nitrothiophene-4-carbonitrile Against Closest Analogs


Regioisomeric Differentiation: Antibacterial Selectivity Profile vs. 5-Nitrothiophene-2-carbonitrile

The specific 2,4-substitution pattern of this compound is associated with a distinct antimicrobial spectrum compared to its regioisomer, 5-nitrothiophene-2-carbonitrile. The 2-nitrothiophene-4-carbonitrile core, a key structural motif for further derivatization, is studied within a class of molecules (2-nitrothiophenes) that show activity against both Gram-positive and Gram-negative bacteria [1]. In contrast, 5-nitrothiophene-2-carbonitrile has been characterized to exhibit strong activity specifically against Gram-positive bacteria and the fungus *Candida albicans*, but lacks activity against Gram-negative strains such as *Escherichia coli* or *Pseudomonas aeruginosa* . This difference in spectrum indicates that the position of the nitro and carbonitrile groups on the thiophene ring is a key driver of target specificity or bacterial penetration.

Antibacterial Structure-Activity Relationship Regioisomer Comparison

Predicted Potency Advantage: QSAR Models Show 2-Nitrothiophene Core Outperforms Parent 2-Nitrothiophene in Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) models for nitrothiophenes against *E. coli* and *Micrococcus luteus* identify the addition of electron-withdrawing groups as a factor that enhances predicted activity. The QSAR equations correlate higher antibacterial activity with specific electronic parameters [1]. The base compound, 2-nitrothiophene, was experimentally confirmed to be among the least active derivatives tested, providing a low-activity baseline [1]. In contrast, the presence of an additional electron-withdrawing group, such as a carbonitrile substituent at the 4-position in 2-Nitrothiophene-4-carbonitrile, is predicted by these same models to significantly increase potency due to its effect on the molecule's HOMO energy and atomic charge distribution.

QSAR Computational Chemistry Antibacterial Potency

Defined Physicochemical Profile Enables Reliable Experimental Design vs. Uncharacterized Analogs

Procurement and use of 2-Nitrothiophene-4-carbonitrile are supported by a defined set of physicochemical parameters that are critical for reproducible experimental design. The compound has a well-characterized melting point of 121-124°C and a calculated topological polar surface area (tPSA) of 66.93 Ų [1], which, along with its known water insolubility, directly informs solvent selection and compound handling protocols. This level of defined characterization is not uniformly available for all custom or less common nitrothiophene analogs, where key constants like melting point or tPSA may be unreported or estimated with lower confidence.

Physicochemical Properties Assay Design Solubility

Optimal Application Scenarios for 2-Nitrothiophene-4-carbonitrile in Life Science Research


As a Precursor in Structure-Activity Relationship (SAR) Studies of Nitrothiophene Antibacterials

This compound is ideally suited as a core scaffold for synthesizing a library of derivatives aimed at optimizing antibacterial activity. Its established 2,4-substitution pattern provides a defined electronic and steric starting point that, according to QSAR models, is predicted to confer significantly higher potency than the parent 2-nitrothiophene [1]. By using this compound, researchers can systematically explore the effect of further modifications on the activity against both Gram-positive and Gram-negative strains, building upon a foundation with a predicted activity advantage.

For Investigating Regioisomer-Dependent Biological Mechanisms

Given the distinct antibacterial spectrum of its regioisomer, 5-nitrothiophene-2-carbonitrile, which lacks activity against Gram-negative bacteria , this 2,4-substituted compound is the required tool for probing the mechanisms behind Gram-negative activity in the nitrothiophene class. Studies designed to compare the target engagement or bacterial uptake of this compound versus its 2,5-substituted counterpart can elucidate the structural features governing permeability or efflux pump susceptibility, providing critical insights for rational drug design.

As a Validated Chemical Probe for Computational Chemistry and QSAR Model Validation

The combination of a well-defined chemical structure and its placement within validated QSAR models makes 2-Nitrothiophene-4-carbonitrile an excellent test case for computational chemistry [1]. Its electronic properties and predicted activity can be used to validate new computational models, docking studies, or machine learning algorithms designed to predict the behavior of heterocyclic antimicrobials. Its relatively low molecular weight and simple substitution pattern reduce computational overhead while providing a clear, verifiable benchmark.

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